molecular formula C17H13ClN6O B1682054 3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 134516-99-7

3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B1682054
CAS No.: 134516-99-7
M. Wt: 352.8 g/mol
InChI Key: CLPSAAPUJUVQPP-UHFFFAOYSA-N
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Description

U 90042 is a sedative and hypnotic compound used in scientific research. It is structurally distinct from benzodiazepine drugs but has similar effects. U 90042 acts as a gamma-aminobutyric acid A receptor agonist, primarily targeting the alpha 1, alpha 3, and alpha 6 subtypes .

Biochemical Analysis

Biochemical Properties

U 90042 is a GABA A agonist acting primarily at the α1, α3, and α6 subtypes . It has comparable affinities for binding to three recombinant subtypes of the gamma-aminobutyric acidA receptor: alpha 1 beta 2 gamma 2, alpha 3 beta 2 gamma 2, and alpha 6 beta 2 gamma 2 . The relatively high affinity for the alpha 6 beta 2 gamma 2 subtype is similar to the benzodiazepine (BZ) partial inverse agonist Ro 15-4513 and different from BZ sedative/hypnotics such as diazepam and zolpidem .

Cellular Effects

In cellular processes, U 90042 has been observed to suppress locomotor activity and impair rotarod performance in mice . These effects were not antagonized by flumazenil . The sedative effect was further confirmed in rats and monkeys by an increase of behavioral sleep and a corresponding electroencephalographic frequency spectral shift .

Molecular Mechanism

At the molecular level, U 90042 interacts differentially with the GABAA receptor subtypes . Unlike the BZ hypnotics, U 90042 does not produce amnesia in the one-trial passive avoidance response in mice but antagonizes diazepam-induced amnesia . In rats trained to discriminate an injection of diazepam from saline, U 90042 produced predominantly vehicle-appropriate responses, even at depressant doses . The in vivo diazepam-antagonist effect of U 90042 is consistent with its low intrinsic activity and diazepam-antagonism at the gamma-aminobutyric acidA alpha 1 beta 2 gamma 2 and alpha 3 beta 2 gamma 2 receptor subtypes .

Dosage Effects in Animal Models

In animal models, U 90042 has been observed to suppress locomotor activity and impair rotarod performance in mice at a dosage of 3 mg/kg . These effects were not antagonized by flumazenil . The sedative effect was further confirmed in rats at a dosage of 10 mg/kg and in monkeys at a dosage of 1 mg/kg .

Preparation Methods

The synthesis of U 90042 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

U 90042 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

U 90042 is widely used in scientific research due to its sedative and hypnotic properties. It is used to study the effects of gamma-aminobutyric acid A receptor agonists on the central nervous system. In addition, U 90042 is used in pharmacological studies to understand its interaction with different receptor subtypes and its potential therapeutic applications .

Comparison with Similar Compounds

U 90042 is unique in its structure and receptor subtype affinity compared to other sedative-hypnotic compounds. Similar compounds include:

U 90042’s distinct structure and receptor subtype affinity make it a valuable compound for scientific research.

Properties

IUPAC Name

3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPSAAPUJUVQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158771
Record name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134516-99-7
Record name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1′,2′-c]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134516-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 90042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134516997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 4
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

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